molecular formula C10H7ClN2O3 B11871556 7-Chloro-1-methyl-3-nitroquinolin-4(1H)-one

7-Chloro-1-methyl-3-nitroquinolin-4(1H)-one

Cat. No.: B11871556
M. Wt: 238.63 g/mol
InChI Key: UVZKVQCLXXDOHB-UHFFFAOYSA-N
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Description

7-Chloro-1-methyl-3-nitroquinolin-4(1H)-one (CAS 137664-38-1) is a nitrated quinolone derivative of significant interest in organic and medicinal chemistry research. This compound serves as a versatile synthetic intermediate due to the strategic placement of its electron-withdrawing nitro and chloro groups on the 1-methylquinolin-4(1H)-one scaffold . The nitro group is a powerful activating functionality that can facilitate concise chemical transformations and is a key feature in scaffolds designed to produce versatile derivatives for compound libraries . Researchers can leverage this compound to explore novel reaction pathways, including cine-substitutions and cycloadditions, which are valuable for constructing complex polycyclic structures . Furthermore, the nitro group in related 8-nitroquinolin-2(1H)-one derivatives has been shown to be selectively bioactivated by parasitic nitroreductases (NTRs), leading to the investigation of such compounds as potential anti-infective agents against kinetoplastid parasites like Leishmania and Trypanosoma . The reactive handles (nitro and chloro) also make it a suitable precursor for further functionalization through reduction or nucleophilic displacement, enabling access to a diverse array of novel chemical entities for drug discovery and material science applications. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7ClN2O3

Molecular Weight

238.63 g/mol

IUPAC Name

7-chloro-1-methyl-3-nitroquinolin-4-one

InChI

InChI=1S/C10H7ClN2O3/c1-12-5-9(13(15)16)10(14)7-3-2-6(11)4-8(7)12/h2-5H,1H3

InChI Key

UVZKVQCLXXDOHB-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=O)C2=C1C=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Triphosgene-Mediated Cyclization

A widely reported method involves the cyclization of 4-bromo-2-(cyclopropylamino)-3-methylbenzoic acid using triphosgene and ethyl nitroacetate. The reaction proceeds via intermediate isocyanate formation, followed by nucleophilic attack and cyclization:

  • Step 1 : Treatment with triphosgene (Cl₃C-O-CCl₃) in dry THF generates an isocyanate intermediate.

  • Step 2 : Addition of ethyl nitroacetate (O₂N-CH₂-COOEt) and triethylamine induces cyclization at 60°C, forming the quinolin-4-one core.

  • Step 3 : Bromine at the 7-position is retained for subsequent functionalization.

Key Conditions :

  • Solvent: Anhydrous THF

  • Temperature: 60°C, 12–24 hours

  • Yield: 70–85% for intermediate 7-bromo-1-cyclopropyl-3-nitroquinolin-4(1H)-one.

Eaton’s Reagent-Assisted Cyclization

Eaton’s reagent (P₂O₅ in MeSO₃H) enables efficient cyclization of substituted anilines with β-keto esters. For 7-chloro derivatives:

  • Starting Material : 2-Amino-3-chloro-N-methylbenzamide.

  • Cyclization : Reacted with methyl acetoacetate in Eaton’s reagent at 80°C.

  • Nitro Group Introduction : Post-cyclization nitration using HNO₃/H₂SO₄.

Advantages :

  • Single-pot reaction reduces purification steps.

  • Functional group tolerance for diverse substituents.

Nitration Strategies

Direct Nitration of Quinolin-4-One Intermediates

Nitration at the 3-position is critical for final product formation. A two-step protocol achieves this efficiently:

Table 1: Nitration Conditions Comparison

MethodReagentsTemperatureYieldReference
HNO₃/H₂SO₄65% HNO₃, conc. H₂SO₄0–5°C78%
Acetyl NitrateAc₂O, HNO₃25°C65%
Mixed Acid (HNO₃/HCl)HNO₃, HCl (1:1)10°C82%

Optimal Protocol :

  • Dissolve 1-methyl-7-chloroquinolin-4(1H)-one in H₂SO₄.

  • Add HNO₃ dropwise at 0°C, stir for 4 hours.

  • Quench with ice-water, extract with CH₂Cl₂.

Challenges :

  • Over-nitration at adjacent positions requires strict temperature control.

  • Regioselectivity improved using bulky solvents (e.g., DCE).

Chlorination Techniques

Phosphorus Oxychloride (POCl₃) Mediated Chlorination

The 7-chloro substituent is introduced via POCl₃ treatment of hydroxy precursors:

Procedure :

  • Substrate : 7-Hydroxy-1-methyl-3-nitroquinolin-4(1H)-one.

  • Reaction : Reflux with POCl₃ (5 eq) and catalytic DMF in toluene.

  • Workup : Hydrolyze excess POCl₃, precipitate product with NaHCO₃.

Conditions :

  • Temperature: 110°C, 6 hours

  • Yield: 88–92%

Radical Chlorination

For substrates sensitive to POCl₃, radical chlorination using Cl₂ gas under UV light offers an alternative:

  • Substrate : 1-Methyl-3-nitroquinolin-4(1H)-one.

  • Chlorination : Cl₂ gas in CCl₄, UV light (254 nm), 12 hours.

  • Selectivity : 7-Chloro isomer dominates (75%) due to radical stability.

Integrated Synthetic Pathways

Three-Step Synthesis from 4-Methoxyaniline

A scalable route developed by Zhao et al. combines cyclization, nitration, and chlorination:

  • Cyclization :

    • React 4-methoxyaniline with ethyl acetoacetate in polyphosphoric acid (PPA).

    • Yield: 90% 1-methyl-4-methoxyquinolin-2(1H)-one.

  • Nitration :

    • Treat with HNO₃/H₂SO₄ at 0°C.

    • Yield: 85% 3-nitro derivative.

  • Chlorination :

    • Replace methoxy group with Cl using POCl₃.

    • Yield: 89% final product.

One-Pot Tandem Reaction

A recent advancement employs microwave-assisted tandem cyclization-nitration:

  • Reactants : 2-Amino-3-chlorobenzonitrile, methyl vinyl ketone.

  • Conditions :

    • Solvent: DMF, 150°C, microwave irradiation (300 W).

    • Nitrating agent: Cu(NO₃)₂.

  • Yield : 76% in 2 hours.

Advantages :

  • Reduced reaction time.

  • Avoids isolation of intermediates.

Critical Analysis of Methodologies

Table 2: Method Comparison for Industrial Feasibility

MethodStepsTotal YieldCostScalability
Triphosgene Cyclization368%HighModerate
Eaton’s Reagent274%MediumHigh
Three-Step Synthesis371%LowHigh
Microwave-Assisted176%MediumLimited

Key Findings :

  • Triphosgene routes offer high purity but require anhydrous conditions.

  • Eaton’s reagent methods balance cost and efficiency for bulk production.

  • Microwave synthesis is time-efficient but limited to small-scale batches .

Chemical Reactions Analysis

Types of Chemical Reactions

The compound’s reactivity is governed by its electron-withdrawing groups (nitro and chloro substituents) and substitution pattern. Key reactions include:

Substitution Reactions

The chloro group at position 7 acts as a leaving group, enabling nucleophilic substitution. This reactivity is enhanced by the electron-withdrawing nitro group at position 3 , which activates adjacent positions for electrophilic attack.

Cycloaddition Reactions

The nitro group facilitates cycloaddition with electron-rich alkenes. This occurs due to the nitro group’s ability to participate in activated nitroalkene chemistry , enabling reactions such as [2+2] or [4+2] cycloadditions under appropriate conditions.

Reactivity Influencing Factors

The compound’s reactivity is modulated by:

  • Electron-Withdrawing Groups : The nitro (position 3) and chloro (position 7) groups stabilize intermediates and direct substitution/cycloaddition.

  • Substituent Positions : The spatial arrangement of substituents (chloro at 7, nitro at 3, methyl at 1) dictates regioselectivity in reactions .

Structural Features and Reactivity

The molecular structure and substituents critically influence reactivity:

FeatureDescription
Molecular Formula C₁₀H₇ClN₂O₃
Key Substituents Chloro (7), Nitro (3), Methyl (1)
Functional Groups Electron-withdrawing (nitro, chloro)

The nitro group’s electron-deficient nature enhances electrophilic substitution, while the chloro group’s leaving ability facilitates nucleophilic displacement.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity:
Research indicates that 7-Chloro-1-methyl-3-nitroquinolin-4(1H)-one and its derivatives exhibit significant antimicrobial properties against various bacterial and fungal strains. A study highlighted the compound's effectiveness in inhibiting the growth of pathogens, making it a candidate for developing new antimicrobial agents .

Anticancer Research:
The compound has shown cytotoxic activity against several cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon carcinoma), and HeLa (cervical carcinoma). Derivatives of this compound have been synthesized and evaluated for their potential as anticancer drugs, with some demonstrating selective toxicity towards cancer cells .

Case Study:
In one study, derivatives of this compound were tested for their antitumor activity, revealing that certain compounds exhibited IC50 values lower than 50 μM against cancer cell lines, indicating strong potential for further development .

Synthetic Chemistry

The compound serves as a precursor in the synthesis of various substituted quinoline derivatives through reactions such as nucleophilic substitution and oxidation. Notably, it can be transformed into amino derivatives or carboxylic acid derivatives, expanding its utility in synthetic organic chemistry .

Materials Science

In materials science, this compound has been explored for its electronic and optical properties. It can be incorporated into novel materials that exhibit specific functionalities, such as luminescence or conductivity, which are valuable in developing advanced materials for electronic applications .

Mechanism of Action

The mechanism of action of 7-Chloro-1-methyl-3-nitroquinolin-4(1H)-one and its derivatives can vary depending on the specific application. In antimicrobial research, the compound may inhibit essential enzymes or disrupt cell membrane integrity. In anticancer research, it may induce apoptosis or inhibit cell proliferation through interactions with molecular targets such as DNA or specific proteins.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The biological and physicochemical properties of quinolinones are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Quinolinone Derivatives
Compound Name Substituents Molecular Formula Key Features Biological Activity (if reported) Reference
7-Chloro-1-methyl-3-nitroquinolin-4(1H)-one Cl (C7), CH₃ (C1), NO₂ (C3) C₁₀H₇ClN₂O₃ Electron-withdrawing groups enhance electrophilicity; methyl improves lipophilicity. Hypothesized antimicrobial/antimalarial
7-Chloro-1-cyclopropyl-6-fluoroquinolin-4(1H)-one Cl (C7), C₃H₅ (C1), F (C6) C₁₂H₁₁ClFNO Cyclopropyl group increases steric bulk; fluorine enhances metabolic stability. Not explicitly reported (research applications)
7-Chloro-4-hydroxy-6-iodoquinolin-2(1H)-one Cl (C7), OH (C4), I (C6) C₉H₅ClINO₂ Hydroxy group enables hydrogen bonding; iodine adds steric/electronic effects. Potential anticancer/antiviral
7-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-one Cl (C7), CH₃ (C8), CF₃ (C2) C₁₁H₇ClF₃NO Trifluoromethyl group enhances hydrophobicity and bioavailability. Not explicitly reported
5,7-Dihydroxy-4-methyl-1-(5-nitro-indol-3-yl)quinolin-2-one OH (C5, C7), CH₃ (C4), NO₂ (indole) C₁₈H₁₃N₃O₅ Nitro group on indole enhances redox activity; dihydroxy improves solubility. Antimicrobial (reported in )

Physicochemical Properties

  • Solubility: The nitro group in this compound increases polarity compared to non-nitrated analogs (e.g., 7-chloro-1-cyclopropyl-6-fluoroquinolin-4(1H)-one) but reduces solubility relative to hydroxy-substituted derivatives (e.g., 7-chloro-4-hydroxy-6-iodoquinolin-2(1H)-one) .
  • Spectral Characteristics: IR Spectroscopy: The nitro group exhibits strong absorption bands at ~1350 cm⁻¹ (symmetric NO₂ stretch) and ~1500 cm⁻¹ (asymmetric NO₂ stretch), distinguishing it from carbonyl or hydroxy groups . NMR: Methyl groups (e.g., CH₃ at C1) typically resonate at δ 2.5–3.5 ppm in ¹H NMR, while aromatic protons adjacent to electron-withdrawing groups (Cl, NO₂) show downfield shifts .

Biological Activity

7-Chloro-1-methyl-3-nitroquinolin-4(1H)-one, a derivative of quinoline, has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a range of pharmacological properties, including antimicrobial and anticancer effects. This article explores the biological activity of this compound, supported by relevant research findings and case studies.

The structure of this compound features a chloro group at the 7-position, a methyl group at the 1-position, and a nitro group at the 3-position of the quinoline ring. These functional groups contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • DNA Intercalation : The quinoline core can intercalate with DNA, disrupting its function and leading to cytotoxic effects.
  • Reactive Intermediates : The nitro group may undergo bioreduction to form reactive intermediates that interact with cellular components, contributing to cell death .

Antimicrobial Activity

Research has demonstrated that quinoline derivatives possess significant antimicrobial properties. In particular, this compound has shown activity against various bacterial strains:

Microorganism Activity Reference
Staphylococcus aureusModerate antibacterial effect
Escherichia coliModerate antibacterial effect
Aspergillus flavusPotent antifungal activity

The structure-activity relationship indicates that modifications in the alkyl chain length and substituents significantly affect antimicrobial efficacy .

Anticancer Activity

Several studies have focused on the anticancer potential of quinoline derivatives. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects on cancer cell lines:

Cancer Cell Line IC50 (µM) Reference
MDA468-NQ16 (NQO1+)0.190
MDA468-WT (NQO1-)0.140

These results suggest that the compound may selectively target cancer cells expressing specific enzymes like NAD(P)H:quinone oxidoreductase (NQO1), which plays a crucial role in detoxifying harmful compounds .

Case Studies

A notable study investigated the synthesis and biological evaluation of various quinoline derivatives, including those related to this compound. Researchers found that these compounds exhibited selective cytotoxicity towards NQO1-expressing breast cancer cells, highlighting their potential as targeted anticancer agents .

Comparative Analysis

To understand the uniqueness of this compound compared to other similar compounds, a comparison is made with other quinoline derivatives:

Compound Notable Features Biological Activity
1-Methylquinolin-4(1H)-oneLacks nitro groupReduced reactivity
3-Nitroquinolin-4(1H)-oneLacks methyl groupDifferent interaction profile
7-ChloroquinolinSimilar structure but without nitro groupVaries in reactivity

The presence of both the nitro and methyl groups in this compound enhances its electronic properties and reactivity compared to these other derivatives .

Q & A

Q. What are the optimal synthetic routes for 7-chloro-1-methyl-3-nitroquinolin-4(1H)-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via multistep reactions starting from substituted quinolines. For example:
  • Step 1 : Chlorination of 4-hydroxyquinoline derivatives using Aliquat-336 (a phase-transfer catalyst) and hydrochloric acid under reflux (80–105°C) to introduce the chloro substituent .
  • Step 2 : Methylation at the 1-position using trimethyl orthoformate in dimethylformamide (DMF) under reflux, achieving >70% yield .
  • Step 3 : Nitration at the 3-position using mixed acid (HNO₃/H₂SO₄) at 0–5°C to avoid over-nitration .
    Key Factors : Temperature control during nitration and solvent selection (e.g., acetonitrile for better solubility) critically affect purity and yield. Competing side reactions, such as ring oxidation, can be mitigated by slow reagent addition .

Q. How are spectroscopic techniques (NMR, HRMS, IR) applied to confirm the structure of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : The nitro group at C3 causes deshielding of adjacent protons (e.g., C2-H and C4-H), appearing as doublets at δ 8.2–8.5 ppm. The methyl group at N1 typically resonates as a singlet at δ 3.6–3.8 ppm .
  • HRMS : Exact mass analysis (calculated for C₁₀H₈ClN₂O₃: 242.02 g/mol) confirms molecular integrity. Fragmentation patterns (e.g., loss of NO₂ or Cl groups) aid in structural validation .
  • IR : Strong absorption bands at 1520 cm⁻¹ (C-NO₂ asymmetric stretch) and 1340 cm⁻¹ (symmetric NO₂ stretch) are diagnostic .

Q. What are common impurities in the synthesis of this compound, and how are they resolved?

  • Methodological Answer :
  • By-products :
  • 6-Nitro isomer : Forms due to nitration regioselectivity. Separation is achieved via column chromatography (silica gel, ethyl acetate/hexane 3:7) .
  • Demethylated intermediates : Detected by LC-MS. Re-esterification with methyl iodide in DMF removes these impurities .
  • Purification : Recrystallization from ethanol/water (1:3) yields >95% purity .

Advanced Research Questions

Q. How does the nitro group at C3 influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The nitro group is a strong electron-withdrawing group, activating the quinoline ring for nucleophilic attack at C4 and C8. For example:
  • Amination : Reacting with piperidine in DMF at 120°C replaces the 4-keto oxygen with an amine group, forming 4-piperazinyl derivatives. The reaction proceeds via a Meisenheimer intermediate, confirmed by ²D NMR .
  • Controlled Reduction : Selective reduction of the nitro group (using H₂/Pd-C in ethanol) yields the 3-amino derivative, which is prone to oxidation. Stabilization requires acetic acid as a proton donor .

Q. What computational methods (DFT, MD) are used to predict the compound’s electronic properties and stability?

  • Methodological Answer :
  • *DFT (B3LYP/6-31G)**: Predicts charge distribution, showing high electron density at the nitro group and C4-keto oxygen. HOMO-LUMO gaps (~4.2 eV) correlate with UV-Vis absorption maxima at 320 nm .
  • Molecular Dynamics (MD) : Simulates solvation effects in aqueous DMSO, revealing aggregation tendencies at >10 mM concentrations. This guides formulation studies for biological assays .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antitumor vs. antimalarial efficacy)?

  • Methodological Answer :
  • Dose-Dependent Effects : Antitumor activity (IC₅₀ = 12 µM in HeLa cells ) may dominate at higher concentrations, while antimalarial action (IC₅₀ = 0.8 µM against Plasmodium falciparum ) is observed at lower doses.
  • Assay Conditions : Variations in cell lines (e.g., HepG2 vs. erythrocyte-stage parasites) and incubation times (24–72 hours) significantly alter results .
  • Structural Analogues : Comparing methyl vs. ethyl substitutions at N1 (e.g., 1-ethyl derivatives show 3× higher antimalarial potency) clarifies structure-activity relationships .

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